molecular formula C5H10O B3126231 (R)-2-methylbutyraldehyde CAS No. 33204-48-7

(R)-2-methylbutyraldehyde

Cat. No.: B3126231
CAS No.: 33204-48-7
M. Wt: 86.13 g/mol
InChI Key: BYGQBDHUGHBGMD-RXMQYKEDSA-N
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Description

®-2-Methylbutyraldehyde is an organic compound with the molecular formula C5H10O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is commonly used in the synthesis of various chemicals and has applications in different fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-2-Methylbutyraldehyde can be synthesized through several methods. One common approach is the oxidation of ®-2-methyl-1-butanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Another method involves the hydroformylation of 1-butene, followed by separation of the ®-enantiomer using chiral chromatography.

Industrial Production Methods: In industrial settings, ®-2-methylbutyraldehyde is often produced via the hydroformylation of 1-butene. This process involves the reaction of 1-butene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst to form a mixture of aldehydes, which are then separated to obtain the desired ®-enantiomer.

Chemical Reactions Analysis

Types of Reactions: ®-2-Methylbutyraldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to ®-2-methylbutyric acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to ®-2-methyl-1-butanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Condensation: It can participate in aldol condensation reactions with other aldehydes or ketones in the presence of a base to form β-hydroxy aldehydes or ketones.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Condensation: Bases like sodium hydroxide or potassium hydroxide.

Major Products Formed:

    Oxidation: ®-2-Methylbutyric acid.

    Reduction: ®-2-Methyl-1-butanol.

    Condensation: β-Hydroxy aldehydes or ketones.

Scientific Research Applications

®-2-Methylbutyraldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential use in the synthesis of chiral drugs and as a building block for active pharmaceutical ingredients.

    Industry: It is used in the production of flavors and fragrances, as well as in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of ®-2-methylbutyraldehyde involves its interaction with various molecular targets and pathways. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of ®-2-methylbutyric acid. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of ®-2-methyl-1-butanol. Its reactivity in condensation reactions is due to the presence of the aldehyde functional group, which can form carbon-carbon bonds with other carbonyl compounds.

Comparison with Similar Compounds

®-2-Methylbutyraldehyde can be compared with other similar compounds, such as:

    (S)-2-Methylbutyraldehyde: The enantiomer of ®-2-methylbutyraldehyde, which has similar chemical properties but different biological activities due to its chirality.

    2-Methylpropanal: A structural isomer with a different arrangement of atoms, leading to different chemical and physical properties.

    Butyraldehyde: A related compound with a similar structure but lacking the methyl group at the second carbon.

The uniqueness of ®-2-methylbutyraldehyde lies in its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds and in studies of stereoselective reactions.

Properties

IUPAC Name

(2R)-2-methylbutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-3-5(2)4-6/h4-5H,3H2,1-2H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGQBDHUGHBGMD-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426270
Record name (R)-2-methylbutyraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33204-48-7
Record name (R)-2-methylbutyraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This example describes the process according to the invention for the aldol condensation of n-pentanal (n-valeraldehyde) to 2-propylheptenal (1+1 product), and the co-aldolization of n-pentanal with 2-methylbutanal to give the cross-product (1+2 product), 2-propyl-4-methylhexenal. The reactor used was, as in Example 3, a DN15 tube (internal diameter 17.3 mm) of length 4 m with a total volume of 9.11. About 50% of the total volume of the tubular reactor was filled with static mixers. In contrast to Example 3, the C5-aldehyde mixture reactant was not fed in upstream of the reactor, but instead into the NaOH circulation system upstream of the circulation pump according to FIG. 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-propylheptenal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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